Cas no 1806451-95-5 (2-Ethoxy-4-fluoro-5-iodopyridine)

2-Ethoxy-4-fluoro-5-iodopyridine is a halogenated pyridine derivative with significant utility in pharmaceutical and agrochemical synthesis. The presence of ethoxy, fluoro, and iodo substituents on the pyridine ring enhances its reactivity, making it a versatile intermediate for cross-coupling reactions, nucleophilic substitutions, and functional group transformations. The electron-withdrawing fluorine and iodine atoms facilitate selective modifications, while the ethoxy group provides stability and solubility in organic solvents. This compound is particularly valuable in the development of bioactive molecules, serving as a key building block for heterocyclic frameworks. Its well-defined structure and high purity ensure consistent performance in synthetic applications.
2-Ethoxy-4-fluoro-5-iodopyridine structure
1806451-95-5 structure
Product Name:2-Ethoxy-4-fluoro-5-iodopyridine
CAS No:1806451-95-5
MF:C7H7FINO
MW:267.039457559586
CID:4905198
Update Time:2025-11-01

2-Ethoxy-4-fluoro-5-iodopyridine Chemical and Physical Properties

Names and Identifiers

    • 2-Ethoxy-4-fluoro-5-iodopyridine
    • Inchi: 1S/C7H7FINO/c1-2-11-7-3-5(8)6(9)4-10-7/h3-4H,2H2,1H3
    • InChI Key: STHWZOIEVKVZDZ-UHFFFAOYSA-N
    • SMILES: IC1=CN=C(C=C1F)OCC

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 125
  • XLogP3: 2.3
  • Topological Polar Surface Area: 22.1

2-Ethoxy-4-fluoro-5-iodopyridine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A029006689-250mg
2-Ethoxy-4-fluoro-5-iodopyridine
1806451-95-5 95%
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$980.00 2022-03-31
Alichem
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Additional information on 2-Ethoxy-4-fluoro-5-iodopyridine

Professional Introduction to 2-Ethoxy-4-fluoro-5-iodopyridine (CAS No. 1806451-95-5)

2-Ethoxy-4-fluoro-5-iodopyridine, identified by the Chemical Abstracts Service Number (CAS No.) 1806451-95-5, is a specialized heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the pyridine family, a class of nitrogen-containing heterocycles that are widely recognized for their diverse biological activities and roles in drug development. The structural features of 2-Ethoxy-4-fluoro-5-iodopyridine, including its ethoxy, fluoro, and iodine substituents, make it a versatile intermediate in the synthesis of more complex molecules with potential therapeutic applications.

The presence of an iodine atom at the 5-position of the pyridine ring is particularly noteworthy, as it serves as a valuable handle for further functionalization through cross-coupling reactions such as Suzuki-Miyaura, Stille, or Sonogashira couplings. These reactions are fundamental in constructing biaryl structures, which are prevalent in many biologically active compounds. The ethoxy group at the 2-position and the fluoro substituent at the 4-position contribute to the electronic properties of the molecule, influencing its reactivity and interactions with biological targets.

In recent years, there has been a surge in research focused on developing novel pyridine derivatives for their pharmacological potential. 2-Ethoxy-4-fluoro-5-iodopyridine has emerged as a key building block in this endeavor. Its unique structural motif allows for the exploration of various pharmacophores, making it a valuable asset in drug discovery programs targeting neurological disorders, inflammatory diseases, and oncological conditions. The fluorine atom, in particular, is known to enhance metabolic stability and binding affinity, attributes that are highly sought after in medicinal chemistry.

One of the most compelling aspects of 2-Ethoxy-4-fluoro-5-iodopyridine is its utility in generating libraries of compounds for high-throughput screening (HTS). By leveraging its reactivity, researchers can rapidly synthesize analogs with modified substitution patterns to identify lead compounds with improved efficacy and reduced toxicity. The iodine atom at the 5-position provides a convenient site for palladium-catalyzed cross-coupling reactions, enabling the introduction of aryl or vinyl groups that can fine-tune biological activity.

The pharmaceutical industry has increasingly recognized the importance of fluorinated pyridines in drug design. Compounds containing fluorine atoms often exhibit enhanced pharmacokinetic properties, including improved bioavailability and prolonged half-life. 2-Ethoxy-4-fluoro-5-iodopyridine exemplifies this trend, as it can be transformed into more sophisticated molecules that mimic natural bioactive scaffolds while incorporating synthetic advantages for easier optimization.

Recent studies have highlighted the role of 2-Ethoxy-4-fluoro-5-iodopyridine in developing kinase inhibitors, which are critical in cancer therapy. By modifying its structure through cross-coupling reactions, researchers have generated inhibitors targeting specific kinases involved in tumor growth and progression. The ethoxy group at the 2-position can be replaced with other functional groups to alter selectivity and potency, making this compound a flexible scaffold for kinase inhibition studies.

Another area where 2-Ethoxy-4-fluoro-5-iodopyridine has shown promise is in the development of antiviral agents. Pyridine derivatives have been explored as inhibitors of viral proteases and polymerases due to their ability to mimic natural substrates or disrupt viral replication cycles. The presence of both fluoro and iodine substituents enhances binding interactions with viral proteins, potentially leading to more effective antiviral drugs.

The synthesis of 2-Ethoxy-4-fluoro-5-iodopyridine itself is an intriguing challenge that has been addressed through multiple synthetic routes. One common approach involves nucleophilic substitution on a halogenated pyridine precursor followed by etherification. Advanced techniques such as transition-metal catalysis have also been employed to achieve high yields and purity levels necessary for pharmaceutical applications.

The growing interest in 2-Ethoxy-4-fluoro-5-iodopyridine underscores its significance as a molecular probe and building block in modern drug discovery. As research continues to uncover new biological targets and therapeutic strategies, compounds like this will remain indispensable tools for medicinal chemists seeking to develop next-generation therapeutics.

In conclusion,2-Ethoxy-4-fluoro-5-iodopyridine (CAS No. 1806451-95-5) represents a fascinating example of how structural modification can yield compounds with diverse biological potential. Its role in synthesizing novel pharmaceuticals underscores its importance in ongoing research efforts aimed at addressing some of humanity's most pressing health challenges.

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